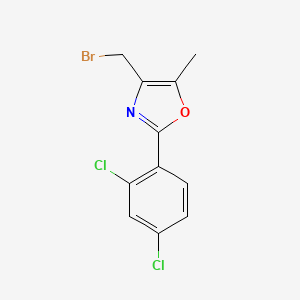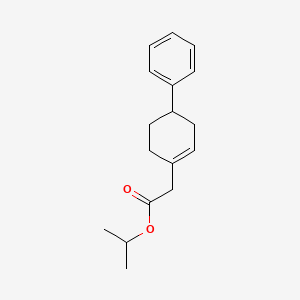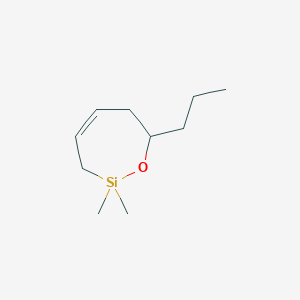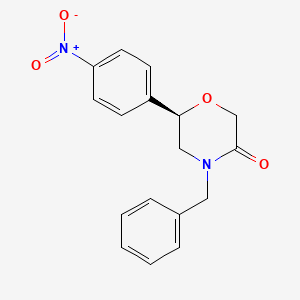
4-Methoxy-1-methyl-3,5-bis(4-methylphenyl)pyridin-2(1h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-1-methyl-3,5-bis(4-methylphenyl)pyridin-2(1h)-one is an organic compound that belongs to the class of pyridinones
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-methyl-3,5-bis(4-methylphenyl)pyridin-2(1h)-one typically involves multi-step organic reactions. Common starting materials might include substituted benzaldehydes, methylamine, and methoxy-substituted pyridine derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds usually involve scalable synthetic routes that can be optimized for yield and purity. Techniques such as continuous flow synthesis, high-throughput screening, and automated reaction monitoring are often employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
4-Methoxy-1-methyl-3,5-bis(4-methylphenyl)pyridin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction to amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, 4-Methoxy-1-methyl-3,5-bis(4-methylphenyl)pyridin-2(1h)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound might be investigated for its potential biological activity. Compounds with similar structures have been studied for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicinal chemistry, derivatives of pyridinones are often explored for their potential as therapeutic agents. They may act as enzyme inhibitors, receptor modulators, or other bioactive compounds.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers, dyes, and coatings. Their chemical stability and reactivity make them suitable for various applications.
作用机制
The mechanism of action of 4-Methoxy-1-methyl-3,5-bis(4-methylphenyl)pyridin-2(1h)-one would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms involved.
相似化合物的比较
Similar Compounds
Similar compounds might include other pyridinone derivatives with different substituents. Examples could be:
- 4-Hydroxy-1-methyl-3,5-bis(4-methylphenyl)pyridin-2(1h)-one
- 4-Methoxy-1-methyl-3,5-bis(4-chlorophenyl)pyridin-2(1h)-one
Uniqueness
The uniqueness of 4-Methoxy-1-methyl-3,5-bis(4-methylphenyl)pyridin-2(1h)-one lies in its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. Comparing its properties with similar compounds can provide insights into its distinct advantages and limitations.
属性
CAS 编号 |
920490-77-3 |
|---|---|
分子式 |
C21H21NO2 |
分子量 |
319.4 g/mol |
IUPAC 名称 |
4-methoxy-1-methyl-3,5-bis(4-methylphenyl)pyridin-2-one |
InChI |
InChI=1S/C21H21NO2/c1-14-5-9-16(10-6-14)18-13-22(3)21(23)19(20(18)24-4)17-11-7-15(2)8-12-17/h5-13H,1-4H3 |
InChI 键 |
MAZLZMSEYHXDOQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=CN(C(=O)C(=C2OC)C3=CC=C(C=C3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dimethyl [(methanesulfonyl)oxy]propanedioate](/img/structure/B14201337.png)
![[1-(Dichloromethoxy)-2-methylpropan-2-yl]benzene](/img/structure/B14201339.png)

![2-(4-Nitrophenyl)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidin-4-one](/img/structure/B14201362.png)


![Trimethyl{2-[3-(phenylsulfanyl)but-2-en-1-yl]oct-1-en-1-yl}silane](/img/structure/B14201376.png)



![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-methoxyphenyl)-](/img/structure/B14201427.png)

![Benzoic acid, 4-[(2-bromoethyl)sulfonyl]-, methyl ester](/img/structure/B14201443.png)

